2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole

Description

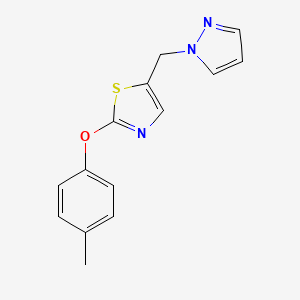

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methylphenoxy group (an ether linkage) and at position 5 with a pyrazol-1-ylmethyl moiety. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in its combination of an electron-rich phenoxy group and a nitrogen-dense pyrazole ring, which may enhance its binding affinity to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-(4-methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-11-3-5-12(6-4-11)18-14-15-9-13(19-14)10-17-8-2-7-16-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVFTDABANFPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenol with 2-bromo-1-(pyrazol-1-ylmethyl)-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the pyrazol-1-ylmethyl group.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 of the thiazole ring significantly influences electronic, steric, and solubility properties:

- Halogen vs. Phenoxy Groups: 2-Chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole (CAS 453557-78-3) replaces the 4-methylphenoxy group with chlorine. Compound 9d (from ): Features a 2-(4-methylphenyl)acetamide group. The amide linkage introduces hydrogen-bonding capability, which is absent in the ether-linked target compound. This difference could affect solubility and bioavailability .

- Phenoxy Derivatives: 2-[(4-tert-Butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole (CAS 339105-23-6) has a bulkier tert-butylphenoxy group. Increased steric hindrance here may reduce membrane permeability compared to the target compound’s smaller 4-methylphenoxy group .

Table 1: Substituent Effects at Position 2

Substituent Variations at Position 5

The pyrazol-1-ylmethyl group at position 5 distinguishes the target compound from analogs with other nitrogen-containing or aryl moieties:

Pyrazole vs. Triazole/Triazolyl Groups :

- Compounds 4 and 5 (): These isostructural thiazoles feature a 4,5-dihydro-1H-pyrazol-1-yl group linked to triazole and fluorophenyl substituents. The rigid triazole ring may enhance planar stacking interactions in crystal lattices, whereas the target’s pyrazole offers conformational flexibility .

- Thiazolyl Hydrazones (): Derivatives with hydrazone-linked furan groups exhibit potent antifungal activity (MIC = 250 µg/mL against Candida utilis). The pyrazole in the target compound may similarly engage in hydrogen bonding but with reduced electrophilicity compared to hydrazones .

- Pyrazolylmethyl vs.

Table 2: Substituent Effects at Position 5

Biological Activity

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13N3OS

- Molecular Weight : 255.34 g/mol

- CAS Number : 19549-93-0

- Boiling Point : Approximately 452.4 °C (predicted)

- Density : 1.27 g/cm³ (predicted)

- pKa : 2.34 (predicted)

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular metabolism.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of this compound. For instance:

- Bacterial Inhibition : In vitro tests demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research has also focused on the anticancer properties of this compound:

- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated through several assays:

- Cytokine Production : It was found to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

In a notable case study published in 2023, researchers investigated the effects of this compound on animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers and improved recovery times compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.